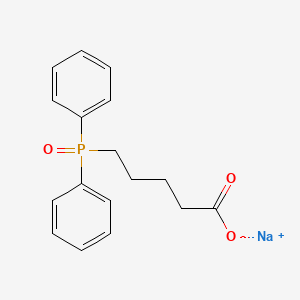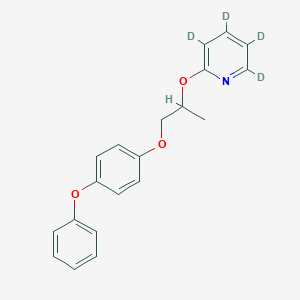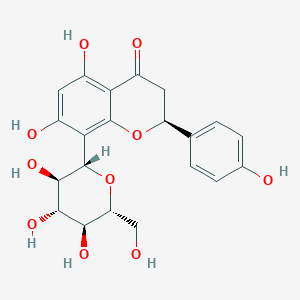
Prostaglandin A1-biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prostaglandin A1 (PGA1) is one of the cyclopentenone prostaglandins, which have well documented antimitotic and antiproliferative effects. The activity of the compounds in this class, which includes prostaglandins in both the A- and J-series, may result from changes in gene expression and the interaction with non-classical (i.e., non-G protein-coupled receptor) pathways. PGA1-biotin is an affinity probe which allows PGA1 to be detected through an interaction with the biotin ligand. PGA1-biotin was designed to allow PGA1 to be detected in complexes with nucleic acid or protein binding partners. It is thus a tool to be used in the general elucidation of the mechanism of action of the cyclopentenone prostaglandins.
Scientific Research Applications
Role in Metabolism and Immune Function
Prostaglandin A1-biotin is notably involved in the metabolism of fatty acids and lipids. Research indicates that biotin, as part of this compound, may play a significant role in the regulation of prostaglandin biosynthesis, which is crucial for immune function (Marshall, 1987).
Neuroprotective Potential
In studies focusing on neurological aspects, prostaglandin A1 has demonstrated neuroprotective effects in rodent models of focal cerebral ischemia. Administration of prostaglandin A1 significantly reduced infarction volume and ameliorated motor dysfunction after brain ischemia (Zhang et al., 2005).
Inflammation and Homeostasis
Prostaglandins, including prostaglandin A1, sustain homeostatic functions and mediate pathogenic mechanisms such as inflammation. They are involved in both promoting and resolving inflammation, indicating their complex role in bodily processes (Ricciotti & FitzGerald, 2011).
Improving Placental Blood Flow
Prostaglandin A1 has been studied for its potential in improving placental blood flow in conditions like severe pre-eclampsia. It has shown significant improvements in placental circulation parameters when evaluated using the Doppler technique (Toppozada et al., 1992).
Gastric Secretion and Mucosal Blood Flow
In gastrointestinal research, prostaglandin A1 has been shown to affect gastric secretion and mucosal blood flow. It exhibits an inhibitory effect on gastric acid output and volume, suggesting its potential use in gastrointestinal disorders (Wilson et al., 1971).
Impact on Eye Physiology
Prostaglandin A1, among other prostaglandins, has been found to affect intraocular pressure in animal models, indicating its potential relevance in ophthalmology and eye health (Beitch & Eakins, 1969).
properties
Product Name |
Prostaglandin A1-biotin |
|---|---|
Molecular Formula |
C35H58N4O5S |
Molecular Weight |
646.9 |
InChI |
InChI=1S/C35H58N4O5S/c1-2-3-7-14-27(40)21-19-26-20-22-30(41)28(26)15-8-4-5-9-17-32(42)36-23-12-6-13-24-37-33(43)18-11-10-16-31-34-29(25-45-31)38-35(44)39-34/h19-22,26-29,31,34,40H,2-18,23-25H2,1H3,(H,36,42)(H,37,43)(H2,38,39,44)/b21-19+/t26-,27-,28+, |
InChI Key |
VMFBZOVDPMVFHJ-YKKCXQPRSA-N |
SMILES |
O=C1[C@H](CCCCCCC(NCCCCCNC(CCCC[C@H]2[C@]3([H])[C@](NC(N3)=O)([H])CS2)=O)=O)[C@@H](/C=C/[C@@H](O)CCCCC)C=C1 |
synonyms |
PGA1-biotin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





